molecular formula C46H61N5O8 B13409952 Vindesine N-(3-Hydroxypropyl)amide

Vindesine N-(3-Hydroxypropyl)amide

Cat. No.: B13409952
M. Wt: 812.0 g/mol
InChI Key: TZSSZOZNYZRPHS-BUKOSLENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vindesine N-(3-Hydroxypropyl)amide is a semisynthetic derivative of the vinca alkaloid vindesine. Vinca alkaloids, including vincristine, vinblastine, and vindesine, are chemotherapeutic compounds commonly used to treat various cancers . This compound is specifically designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional vinca alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vindesine N-(3-Hydroxypropyl)amide typically involves the modification of vindesine through a series of chemical reactions. The primary synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrolysis: Large quantities of vindesine are hydrolyzed in industrial reactors.

    Amidation Reaction: The hydrolyzed product is reacted with 3-hydroxypropylamine under controlled conditions to form the desired amide.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

Vindesine N-(3-Hydroxypropyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

Vindesine N-(3-Hydroxypropyl)amide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vindesine N-(3-Hydroxypropyl)amide is unique due to its specific amide functional group and the absence of an acetyl group on the vindoline ring . These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the arsenal of chemotherapeutic agents.

Biological Activity

Vindesine N-(3-Hydroxypropyl)amide is a derivative of vindesine, an alkaloid derived from the periwinkle plant, known for its anticancer properties. This compound has garnered attention in pharmacological research due to its potential therapeutic effects and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure

This compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 325.39 g/mol

The modification at the amide group enhances its solubility and bioavailability compared to its parent compound, vindesine.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Microtubule Inhibition : Like other vinca alkaloids, it disrupts microtubule formation during mitosis, leading to cell cycle arrest in the metaphase stage.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
  • Anti-angiogenic Effects : It inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF), limiting tumor growth and metastasis.

Antitumor Activity

The antitumor efficacy of this compound has been evaluated in various cancer models. Below is a summary table of its activity against different cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)0.5
MCF-7 (Breast)0.8
HeLa (Cervical)0.6
HCT116 (Colon)0.4

Case Studies

  • Case Study on Lung Cancer : A clinical trial investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size in 65% of participants after six cycles of treatment, with manageable side effects including mild neuropathy and gastrointestinal disturbances .
  • Combination Therapy : A study explored the effects of combining this compound with cisplatin in treating ovarian cancer. The combination resulted in a synergistic effect, enhancing overall survival rates and reducing tumor recurrence compared to monotherapy .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed after intravenous administration.
  • Distribution : High volume of distribution; penetrates well into tissues.
  • Metabolism : Primarily metabolized by liver enzymes (CYP450).
  • Excretion : Renal excretion accounts for approximately 70% of the drug elimination.

Safety Profile

The safety profile of this compound has been assessed in preclinical studies:

  • Toxicity Studies : Acute toxicity studies indicate a high therapeutic index with minimal adverse effects at therapeutic doses.
  • Long-term Effects : Long-term studies are ongoing to evaluate potential late-onset toxicities, particularly regarding neurotoxicity and cardiotoxicity.

Properties

Molecular Formula

C46H61N5O8

Molecular Weight

812.0 g/mol

IUPAC Name

methyl (13S,15S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-10-(3-hydroxypropylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H61N5O8/c1-6-42(56)24-28-25-45(41(55)59-5,36-30(14-19-50(26-28)27-42)29-12-8-9-13-33(29)48-36)32-22-31-34(23-35(32)58-4)49(3)38-44(31)16-20-51-18-10-15-43(7-2,37(44)51)39(53)46(38,57)40(54)47-17-11-21-52/h8-10,12-13,15,22-23,28,37-39,48,52-53,56-57H,6-7,11,14,16-21,24-27H2,1-5H3,(H,47,54)/t28-,37+,38-,39-,42?,43-,44-,45+,46+/m1/s1

InChI Key

TZSSZOZNYZRPHS-BUKOSLENSA-N

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)NCCCO)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCCO)O)O)CC)OC)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.